

Ethyl-D5 Methanesulfonate: A Technical Guide to Purity and Documentation

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Compound of Interest

Compound Name: Ethyl-D5 methanesulfonate

Cat. No.: B170091

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and documentation associated with **Ethyl-D5 methanesulfonate** (EMS-D5), a deuterated analog of the alkylating agent ethyl methanesulfonate (EMS). Understanding the quality and characterization of this compound is critical for its application in various research and development settings, particularly in pharmaceutical sciences where it may be used as an internal standard for the quantification of residual EMS, a potential genotoxic impurity.

Chemical Identity and Specifications

Ethyl-D5 methanesulfonate is the deuterium-labeled form of Ethyl methanesulfonate.^{[1][2][3]} The deuterium labeling is typically on the ethyl group.

Parameter	Value	Reference
CAS Number	1219795-44-4	[1][4]
Molecular Formula	C3H3D5O3S	Adapted from C3H8O3S
Molecular Weight	129.19 g/mol	
Appearance	Clear colorless liquid	

Purity and Impurity Profile

The purity of **Ethyl-D5 methanesulfonate** is a critical parameter and is typically determined by a combination of analytical techniques. Suppliers often provide a percentage purity, which represents the overall content of the desired deuterated compound.

Supplier	Purity Specification	Analytical Method(s)
InvivoChem	≥98%	Not specified
MedchemExpress	99.48%	GC, HNMR
Thermo Scientific (for non-deuterated EMS)	≥98.5%	GC
Merck Millipore (for non-deuterated EMS)	≥ 98.0 % (a/a)	GC
Briti Scientific (for non-deuterated EMS)	≥96%	Not specified

It is important for researchers to consider not only the chemical purity but also the isotopic enrichment, which defines the percentage of the deuterated species relative to its non-deuterated counterpart and other isotopic variants. This information is typically found in the Certificate of Analysis (CofA).

Standard Documentation

A comprehensive set of documentation is essential to ensure the quality and proper handling of **Ethyl-D5 methanesulfonate**. Researchers should expect to receive the following documents from the supplier:

- **Certificate of Analysis (CofA):** This is the most critical document, providing lot-specific information on the purity, identity, and other quality control tests performed on the compound. It will typically include the results from analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Safety Data Sheet (SDS):** Formerly known as Material Safety Data Sheet (MSDS), this document provides comprehensive information on the safe handling, storage, disposal, and potential hazards of the substance.

- Spectroscopic Data: Raw or processed data from techniques like ^1H -NMR, GC, and sometimes Mass Spectrometry (MS) may be provided to support the structural identity and purity assessment.

Analytical Methodologies for Purity Determination

Several analytical techniques are employed to assess the purity of **Ethyl-D5 methanesulfonate** and to quantify its non-deuterated form, which is often a concern as a potential genotoxic impurity in pharmaceutical products.

Gas Chromatography (GC)

Gas chromatography is a common method for assessing the purity of volatile compounds like ethyl methanesulfonate. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can provide quantitative information about the main component and any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

For the determination of ethyl methanesulfonate as an impurity, particularly at trace levels, HPLC methods are often developed. These methods may involve derivatization to enhance the UV detection of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific method for the trace-level quantification of ethyl methanesulfonate involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly useful for analyzing complex matrices, such as active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol 1: Determination of Ethyl Methanesulfonate by HPLC-UV with Derivatization

This protocol is based on a method for determining methyl and ethyl methanesulfonate in methanesulfonic acid.

- Sample Preparation: Dissolve a known amount of the sample (e.g., 250 mg) in a mixture of water and acetonitrile.
- Basification: Add a solution of sodium hydroxide to the sample.
- Derivatization: Add a solution of N,N-diethyldithiocarbamate and heat the mixture (e.g., at 80°C for 1 hour).
- Dilution: Dilute the reaction mixture with N,N-dimethylacetamide.
- HPLC Analysis:
 - Column: C18 column
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate).
 - Flow Rate: 1 mL/min
 - Detection: UV at 277 nm.

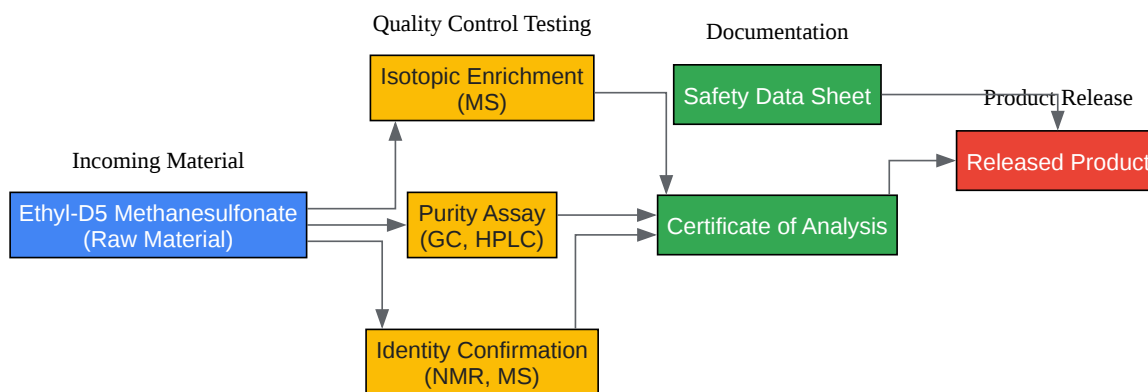
Protocol 2: Trace Analysis of Ethyl Methanesulfonate by LC-MS/MS

This protocol is adapted from a method for the determination of alkyl methanesulfonate impurities in an active pharmaceutical ingredient.

- Standard and Sample Preparation:
 - Prepare a stock solution of **Ethyl-D5 methanesulfonate** in acetonitrile.
 - Prepare a final standard solution by diluting the stock solution in the mobile phase.
 - Dissolve the sample containing potential ethyl methanesulfonate impurity in the mobile phase.
- LC-MS/MS Analysis:

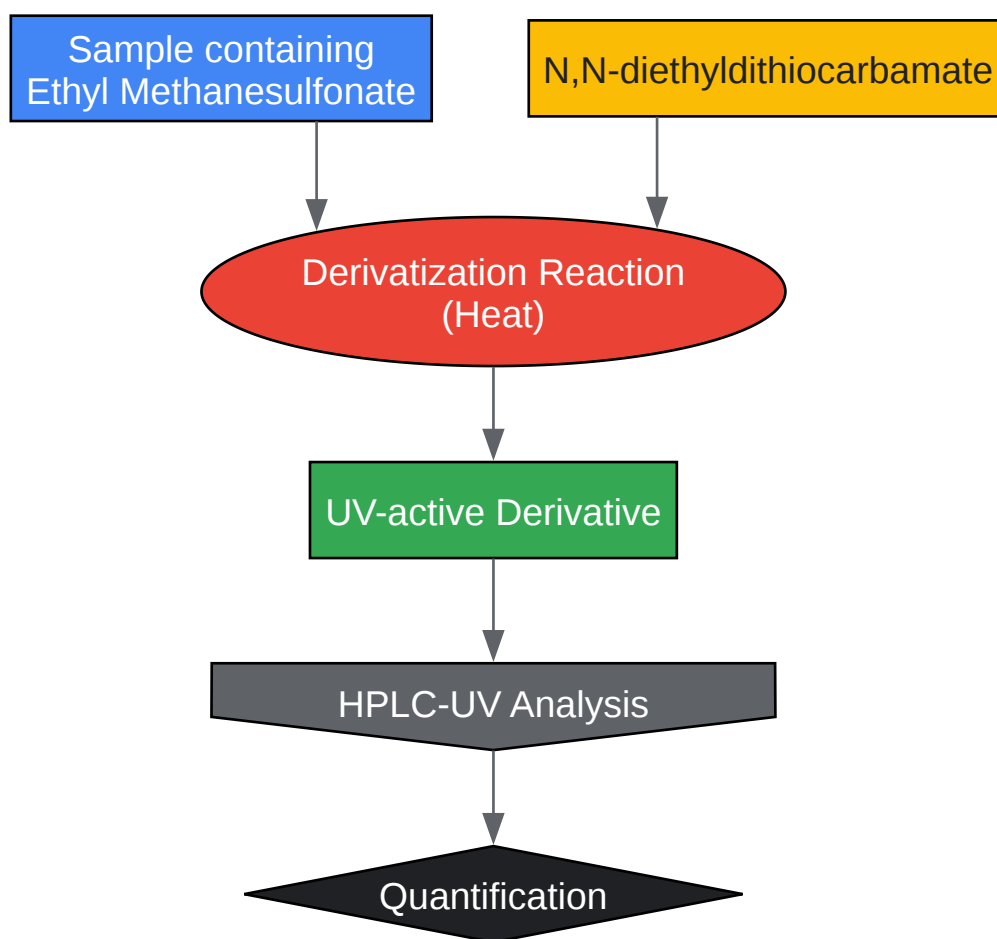
- Column: Zorbax SB C18 (or equivalent).
- Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.
- Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
- Transitions: Monitor specific precursor-to-product ion transitions for both ethyl methanesulfonate and the **Ethyl-D5 methanesulfonate** internal standard.

Visualizations



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Caption: Quality control workflow for **Ethyl-D5 methanesulfonate**.



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Caption: Workflow for HPLC-UV analysis with derivatization.

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